
Ethyl 3-propionamidobenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. Compounds like Ethyl 3-propionamidobenzofuran-2-carboxylate would likely have a benzofuran core with additional functional groups attached .
Synthesis Analysis
While specific synthesis methods for Ethyl 3-propionamidobenzofuran-2-carboxylate are not available, benzofuran derivatives can often be synthesized through reactions of salicylic aldehyde derivatives with ethyl diazoacetates .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-propionamidobenzofuran-2-carboxylate would depend on its exact molecular structure. Benzofuran derivatives can exhibit a wide range of properties depending on their functional groups .Scientific Research Applications
Synthesis and Biological Activity
A series of novel compounds including Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, among others, have been synthesized and examined for antibacterial and antifungal activity against various pathogenic strains and Candida albicans. Some compounds exhibited activity comparable to standard antibiotics and antifungals, indicating potential in the development of new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Antitumor Activity
Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown significant in vitro antitumor activity against 60 human tumor cell lines. One particular compound demonstrated remarkable activity against the RPMI-8226 leukemia cell line, suggesting the potential of these compounds as anticancer agents (El-Subbagh, Abadi, & Lehmann, 1999).
Nanotechnology and Drug Delivery
A study on poly(ethylene glycol) possessing polymerizable groups has been conducted to obtain nanogels via emulsion polymerization, which showed pH-sensitive swelling/deswelling behavior. These nanogels have potential utility in diagnostics and controlled drug releasing devices, demonstrating the role of ethyl carboxylate derivatives in the advancement of nanotechnology and drug delivery systems (Hayashi, Iijima, Kataoka, & Nagasaki, 2004).
Anti-rheumatic Potential
Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo model, suggesting their potential as anti-rheumatic agents (Sherif & Hosny, 2014).
Discovery of Apoptosis-Inducing Agents
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been synthesized and evaluated for their in vitro and in vivo anticancer activity against breast cancer cell lines. Several compounds showed significant antiproliferative potential, with one inducing apoptosis in MCF-7 cells, highlighting their potential as novel anticancer therapeutics (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on Ethyl 3-propionamidobenzofuran-2-carboxylate would likely depend on the results of initial studies on its properties and potential applications. Benzofuran derivatives are a topic of ongoing research due to their diverse biological activities and potential applications in medicine .
properties
IUPAC Name |
ethyl 3-(propanoylamino)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-11(16)15-12-9-7-5-6-8-10(9)19-13(12)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUUIYAGWOGSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

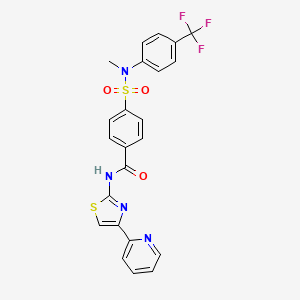
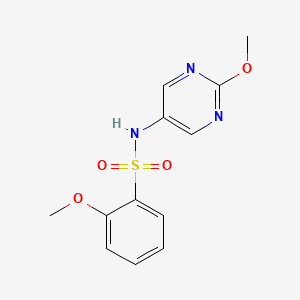
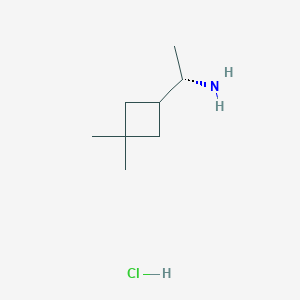

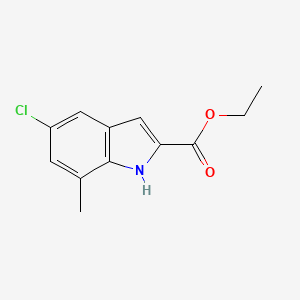

![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)
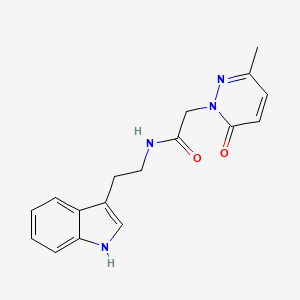
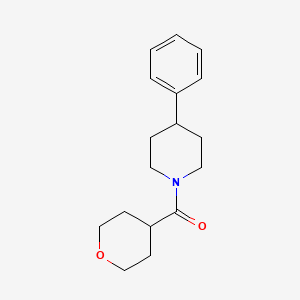
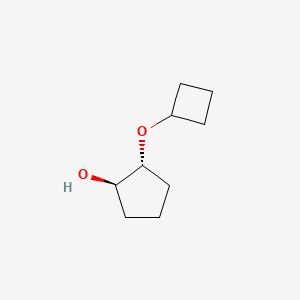
![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2837867.png)


